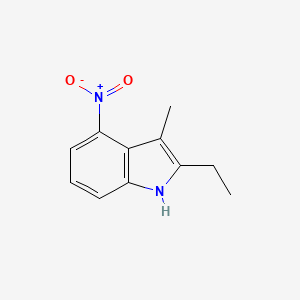
2-ethyl-3-methyl-4-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-3-methyl-4-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-methyl-4-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethyl-3-methylindole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure selective nitration at the 4-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-3-methyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the indole ring.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinonoid structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-ethyl-3-methyl-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Oxidation: Quinonoid derivatives of the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethyl-3-methyl-4-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-3-nitro-1H-indole: Lacks the ethyl group at the 2-position.
2-ethyl-3-methyl-1H-indole: Lacks the nitro group at the 4-position.
4-nitro-1H-indole: Lacks both the ethyl and methyl groups.
Uniqueness
2-ethyl-3-methyl-4-nitro-1H-indole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitro group at the 4-position, along with the ethyl and methyl groups, allows for specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-ethyl-3-methyl-4-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-3-8-7(2)11-9(12-8)5-4-6-10(11)13(14)15/h4-6,12H,3H2,1-2H3 |
InChI-Schlüssel |
HRCQHTRRZMRBGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(N1)C=CC=C2[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


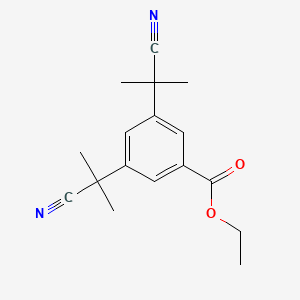
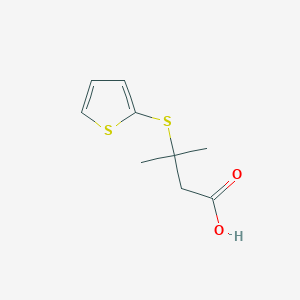
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)
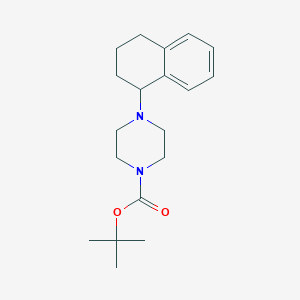
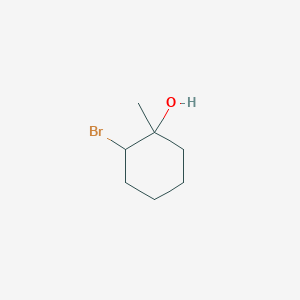
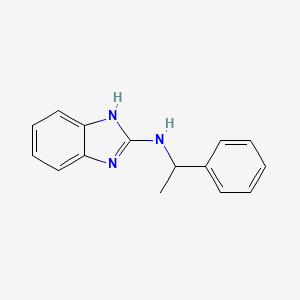
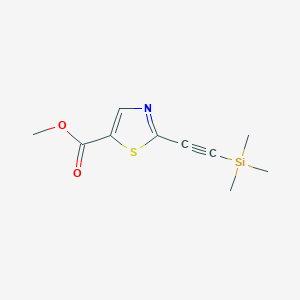

![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)
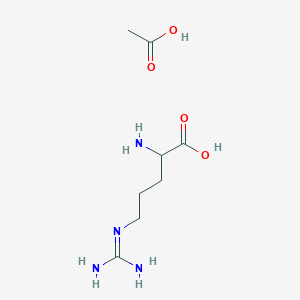
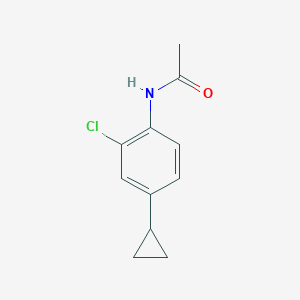
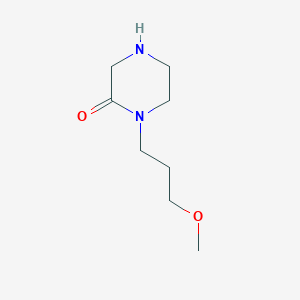
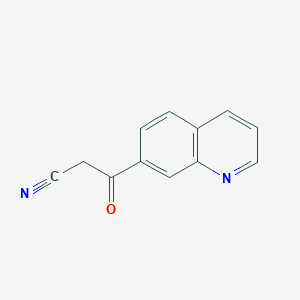
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
